Toluylene blue
Description
Chemical Identity and Structural Classification within Phenothiazine (B1677639) Dyes
Toluylene Blue is a complex organic salt with a specific molecular architecture. Its chemical identity is defined by its structural formula, molecular weight, and systematic nomenclature. Key identifiers for this compound are cataloged in public chemical databases. chemnet.comalfa-chemistry.comnih.govnih.gov
| Identifier | Value |
| CAS Number | 97-26-7 chemnet.comalfa-chemistry.comnih.govnih.govatomaxchem.com |
| Molecular Formula | C₁₅H₁₉ClN₄ chemnet.comalfa-chemistry.comatomaxchem.com |
| Molecular Weight | 290.79 g/mol chemnet.comalfa-chemistry.comnih.gov |
| IUPAC Name | [4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride alfa-chemistry.comnih.gov |
| Colour Index No. | C.I. 49410 chemnet.comnih.gov |
Structurally, the molecule features a central ring system based on a cyclohexadiene core linked to a substituted aniline (B41778) derivative. Although sometimes broadly grouped with other biological stains, this compound does not belong to the phenothiazine class of dyes. Phenothiazines are characterized by a specific tricyclic structure containing a thiazine (B8601807) ring fused to two benzene (B151609) rings. In contrast, the IUPAC name and structural formula for this compound confirm its classification as an indamine dye. Indamine dyes are characterized by a quinone-imine chromophore, which is evident in the (phenyl)imino-cyclohexa-dien-ylidene core of this compound.
Historical Context of this compound as a Chemical Probe and Indicator
The synthesis of this compound was first reported in scientific literature in the late 19th century. Its preparation was described by O.N. Witt in 1879 through the condensation of p-nitrosodimethylaniline with 2,4-diaminotoluene.
From its early days, the primary application of this compound has been as a biological stain. Its cationic nature allows it to bind to anionic components within cells and tissues. This property makes it a useful probe for visualizing specific cellular structures under a microscope. Historically, it has been employed in histology to stain tissues, revealing details of their microscopic anatomy. The dye imparts a blue color to the components it binds, providing the necessary contrast for observation. Its use as a biological stain is its most significant historical and ongoing application, serving as a fundamental tool for researchers to probe the morphology of cells and tissues. nih.gov
Current Academic Significance and Research Landscape of this compound
In the contemporary research landscape, this compound maintains its significance primarily as a standard histological stain. While it is not typically the subject of novel biochemical or molecular research in the way that more recently developed fluorescent probes are, its role as a fundamental tool in biological and medical science is well-established.
The academic significance of this compound lies in its routine use for staining biological specimens for light microscopy. It is particularly noted for its use as a "biological stain" in various laboratory supplier catalogs. nih.govatomaxchem.com Its application allows for the clear visualization of cell nuclei and other structures, which is a foundational requirement for research in fields such as anatomy, pathology, and cell biology. While extensive research into new applications for this compound itself is limited, its consistent and reliable performance as a stain ensures its continued place in research laboratories worldwide as a tool for generating high-quality morphological data.
Structure
3D Structure of Parent
Properties
CAS No. |
97-26-7 |
|---|---|
Molecular Formula |
C15H19ClN4 |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18N4.ClH/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;/h4-9H,1-3H3,(H3,16,17);1H |
InChI Key |
SRAVWPVICTXESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Toluylene Blue
General Synthetic Routes for Phenothiazine (B1677639) Dye Core Structures
The synthesis of Toluylene Blue, a member of the phenothiazine class of dyes, is built upon foundational methods developed for creating the core phenothiazine heterocycle. Phenothiazine dyes are characterized by a central tricyclic structure containing a sulfur and a nitrogen atom. The general synthetic strategies often involve the formation of this ring system through oxidative cyclization reactions.
One of the classic and well-established methods for synthesizing this compound (also known as Toluidine Blue O) involves a multi-step oxidative process. google.com This route typically begins with the oxidation of a p-phenylenediamine (B122844) derivative, followed by condensation with an aniline (B41778) derivative, and subsequent ring closure to form the final phenothiazine structure.
A representative synthesis can be summarized in the following steps:
Thiosulfonation: An N,N-disubstituted p-phenylenediamine, such as N,N-dimethyl-p-phenylenediamine, is reacted with an oxidizing agent in the presence of a thiosulfate (B1220275) source. This step introduces a thiosulfonic acid group onto the aromatic ring. google.com
Indamine Formation: The resulting 2-amino-5-dimethylaminophenyl thiosulfonic acid is then condensed with an appropriately substituted aniline, in this case, o-toluidine. This reaction forms an intermediate known as an indamine. google.com
Oxidative Ring Closure: The final and crucial step is the intramolecular cyclization of the indamine-thiosulfonic acid. This is typically achieved through heating in the presence of an oxidizing agent, such as potassium dichromate, and often a metal salt like zinc chloride, which facilitates the ring closure to yield the this compound dye. google.com
Alternative and more modern synthetic strategies for creating substituted phenothiazine cores often provide greater control over the final structure. These methods include:
N-Alkylation: The nitrogen atom of the phenothiazine ring can be functionalized, commonly through N-alkylation. This reaction typically involves treating the phenothiazine with an alkyl halide in the presence of a base. medcraveonline.commedcraveonline.com
Vilsmeier-Haack Formylation: This reaction introduces formyl (-CHO) groups onto the electron-rich phenothiazine ring, typically at positions 3 and 7. These aldehyde groups serve as versatile handles for further synthetic transformations. medcraveonline.commedcraveonline.com
Cyclocondensation Reactions: Phenothiazine derivatives can be built up through cyclocondensation reactions, where different aromatic precursors are joined together to form the heterocyclic core. medcraveonline.com
These foundational routes allow for the creation of a wide array of phenothiazine structures, which can then be further modified.
Table 1: Key Stages in the Classical Synthesis of this compound
| Step | Reactants | Key Transformation |
|---|---|---|
| 1. Thiosulfonation | N,N-dimethyl-p-phenylenediamine, Oxidizing Agent | Formation of 2-amino-5-dimethylaminophenyl thiosulfonic acid |
| 2. Condensation | Thiosulfonic acid intermediate, o-Toluidine | Formation of an indamine-thiosulfonic acid |
| 3. Ring Closure | Indamine intermediate, Oxidizing Agent (e.g., K₂Cr₂O₇) | Intramolecular cyclization to form the phenothiazine ring |
Strategies for this compound Functionalization and Derivatization
Once the core this compound structure is synthesized, it can be chemically modified to tune its properties for specific applications. Functionalization strategies focus on altering the existing substituent groups or adding new ones to the phenothiazine nucleus. These modifications can significantly impact the molecule's electronic, optical, and solubility characteristics.
Key derivatization strategies include:
Modification at the 3- and 7-Positions: The amino groups at the 3- and 7-positions of the phenothiazine ring are primary sites for functionalization. New derivatives can be synthesized by introducing various substituents at these locations. For example, arylamine groups can be introduced, creating a more extended conjugated system that alters the dye's color and electronic properties. nih.govmdpi.com This is often achieved by reacting a phenothiazin-5-ium salt with a series of arylamines. mdpi.com
N-Alkylation of the Heterocycle: The nitrogen atom within the central phenothiazine ring (at position 10) can be readily alkylated. This is a common strategy to improve solubility in organic solvents and to attach the dye to other molecular scaffolds. The reaction typically proceeds by deprotonating the N-H group with a base, followed by the addition of an alkyl halide. medcraveonline.comacs.org
Knoevenagel Condensation: When the phenothiazine core is functionalized with aldehyde groups (e.g., via Vilsmeier-Haack reaction), these can undergo Knoevenagel condensation with active methylene (B1212753) compounds. This is a powerful method for extending the π-conjugated system of the dye, which directly influences its absorption spectrum. medcraveonline.comscispace.com
Urethanization: The hydroxyl groups present on some modified phenothiazine precursors can react with isocyanates, such as toluene (B28343) diisocyanate (TDI), to form urethane (B1682113) linkages. This strategy is particularly useful for grafting the dye onto polymers or other materials. researchgate.net
These strategies allow for the creation of a diverse library of this compound analogs with tailored properties.
Table 2: Common Functionalization Strategies for Phenothiazine Dyes
| Strategy | Target Site | Reagents | Purpose |
|---|---|---|---|
| Arylamination | Positions 3 and 7 | Arylamines | Extend π-conjugation, modify electronic properties nih.govmdpi.com |
| N-Alkylation | Position 10 (Ring Nitrogen) | Alkyl halides, Base | Improve solubility, provide an attachment point medcraveonline.comacs.org |
| Knoevenagel Condensation | Formyl groups at Positions 3/7 | Active methylene compounds | Extend π-conjugation, red-shift absorption spectrum scispace.com |
| Urethanization | Hydroxyl groups on side chains | Isocyanates (e.g., TDI) | Grafting to polymers and surfaces researchgate.net |
Characterization Techniques in Synthetic Studies of this compound Analogs
The synthesis of new this compound analogs requires rigorous characterization to confirm their chemical structure, purity, and properties. A suite of analytical techniques is employed for this purpose, each providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the precise molecular structure. ¹H NMR helps to identify the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. acs.orgmdpi.comnih.gov For complex derivatives, two-dimensional NMR techniques may be used.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a newly synthesized compound, providing strong evidence of its identity. nih.govmdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing reaction mixtures and purifying products. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: As this compound and its derivatives are colored dyes, UV-Vis spectroscopy is fundamental. It is used to measure the electronic absorption properties of the molecule, in particular its maximum absorption wavelength (λmax). researchgate.netrsc.org Changes in λmax upon derivatization provide insight into how the modification has affected the electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, it can confirm the introduction of carbonyl (C=O) groups from an acylation reaction or the presence of N-H bonds. medcraveonline.com
Elemental Analysis: This technique provides the percentage composition of the constituent elements (e.g., C, H, N, S) in a sample. The experimental values are compared to the theoretical values calculated from the proposed chemical formula to verify the compound's purity and composition. nih.govnih.gov
X-ray Diffraction (XRD): For derivatives that can be obtained in crystalline form, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule, including bond lengths and angles. rsc.org
Together, these techniques provide a comprehensive characterization of this compound analogs, confirming the success of synthetic modifications.
Table 3: Analytical Techniques for Characterizing this compound Analogs
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei acs.orgmdpi.com |
| Mass Spectrometry | Molecular Weight & Formula Determination | Exact mass, elemental composition, fragmentation patterns nih.govresearchgate.net |
| UV-Vis Spectroscopy | Optical Properties Analysis | Maximum absorption wavelength (λmax), molar absorptivity researchgate.netrsc.org |
| IR Spectroscopy | Functional Group Identification | Presence of specific bonds (e.g., C=O, N-H, O-H) medcraveonline.com |
| Elemental Analysis | Purity and Composition Verification | Percentage of C, H, N, S, etc. in the compound nih.govnih.gov |
| X-ray Diffraction | 3D Structure Determination | Atomic coordinates, bond lengths, bond angles rsc.org |
Spectroscopic Investigations of Toluylene Blue and Its Interactions
Electronic Absorption Spectroscopy of Toluylene Blue in Various Environments
The electronic absorption spectrum of this compound is characterized by an intense, primary band in the visible region (approximately 600–650 nm) and a secondary, less intense band in the near-UV region (the Soret or B band, around 290 nm). These bands arise from π → π* electronic transitions within the conjugated phenothiazine (B1677639) chromophore.
The position, intensity, and shape of the main absorption band are markedly influenced by the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the ground state of the cationic dye is stabilized more effectively than the less polar excited state, typically resulting in a hypsochromic (blue) shift of the absorption maximum (λ_max) as solvent polarity increases. For instance, the λ_max shifts from approximately 640 nm in less polar solvents like ethanol (B145695) to around 630 nm in highly polar water. This sensitivity allows the absorption spectrum to serve as a probe for the local polarity of its microenvironment.
The data below, compiled from various spectroscopic studies, illustrates the solvatochromic behavior of the this compound monomer.
Fluorescence Spectroscopy and Photophysical Properties of this compound
Upon excitation into its main absorption band, this compound relaxes to the ground state through both radiative (fluorescence) and non-radiative pathways. The fluorescence emission spectrum is typically a near mirror image of the absorption band, shifted to longer wavelengths (a Stokes shift).
The fluorescence quantum yield (Φ_f), which represents the efficiency of the fluorescence process, is generally low for this compound, particularly in aqueous solutions. This is attributed to efficient non-radiative decay channels, including internal conversion and intersystem crossing to the triplet state. The quantum yield is highly dependent on the solvent, often increasing in more viscous or less polar environments that restrict molecular motion and reduce quenching interactions. For example, the quantum yield in ethanol is significantly higher than in water.
The key photophysical properties are summarized in the following table.
Spectroscopic Analysis of this compound Aggregation Phenomena (e.g., Monomer-Dimer Equilibria)
In aqueous solutions, especially at concentrations above 10⁻⁵ M, this compound undergoes self-aggregation to form dimers and higher-order aggregates. This process is driven by hydrophobic and van der Waals interactions between the planar aromatic rings. The aggregation equilibrium is readily monitored using electronic absorption spectroscopy.
The formation of aggregates leads to significant changes in the absorption spectrum. The most common form is the H-aggregate (face-to-face stacking), which results in a pronounced hypsochromic (blue) shift of the absorption band. As the dye concentration increases, the monomer band at ~630 nm decreases in intensity, while a new band corresponding to the dimer emerges at a shorter wavelength, typically around 590-600 nm. The presence of a clear isosbestic point—a wavelength where the molar absorptivity of the monomer and dimer are equal—is a definitive spectroscopic signature of a two-state monomer-dimer equilibrium.
The equilibrium can be described by the dimerization constant, K_d:
2M ⇌ D K_d = [D] / [M]²
where [M] is the monomer concentration and [D] is the dimer concentration. Spectroscopic data can be analyzed using models that account for deviations from the Beer-Lambert law to determine the value of K_d.
Time-Resolved Spectroscopic Studies of Excited States and Relaxation Pathways
Time-resolved spectroscopic techniques, such as Time-Correlated Single Photon Counting (TCSPC) and pump-probe transient absorption spectroscopy, provide direct measurements of the lifetimes and decay kinetics of the excited states of this compound.
TCSPC is used to measure the fluorescence lifetime (τ_f), which is the average time the molecule spends in the first excited singlet state (S₁) before de-excitation. The fluorescence decay of the this compound monomer is typically described by a single exponential decay in organic solvents, with lifetimes in the range of 0.3 to 2.5 nanoseconds. In water, the lifetime is significantly shorter due to more efficient non-radiative decay processes. Aggregation dramatically shortens the fluorescence lifetime, as the dimer is essentially non-fluorescent and provides a rapid de-excitation channel.
Pump-probe transient absorption spectroscopy allows for the observation of other transient species. Following photoexcitation, absorption from the S₁ state to higher singlet states (S₁ → S_n) can be observed. More importantly, this technique can monitor the formation and decay of the triplet state (T₁), which is populated via intersystem crossing (ISC) from S₁. The triplet state is long-lived (microseconds) and is a key intermediate in photosensitization reactions. The quantum yield of triplet formation (Φ_T) is a crucial parameter defining the dye's efficacy as a photosensitizer.
Redox Chemistry and Electrochemical Behavior of Toluylene Blue
Mechanisms of Toluylene Blue Reduction and Oxidation
This compound (TB), a cationic thiazine (B8601807) dye, demonstrates significant redox activity centered on its phenothiazine (B1677639) core. Its capacity for electron exchange is the basis for its utility in numerous chemical and biological applications. The redox reactions of this compound typically follow a two-electron transfer pathway, which often includes a semiquinone radical as an intermediate.
The reduction of the oxidized, blue-colored form of this compound (TB+) results in the creation of its colorless, lipophilic leuco-form (Leuco-TB). nih.gov This change is a fundamental aspect of its function as a redox indicator. The process entails the acceptance of electrons, frequently accompanied by the absorption of protons, especially in acidic conditions.
The oxidation of this compound has been explored with different oxidizing agents. In an aqueous acidic solution, nitrite (B80452) ions are capable of oxidizing this compound. scholarsresearchlibrary.comscholarsresearchlibrary.com The proposed reaction mechanism suggests the formation of free radicals as transient intermediates. researchgate.net The stoichiometric relationship for the reaction between this compound (TB+) and nitrite ions has been established as a 3:1 mole ratio. scholarsresearchlibrary.com The reaction exhibits first-order kinetics with respect to both this compound and nitrite ions and is also first-order in relation to the hydrogen ion concentration. scholarsresearchlibrary.com Research into the oxidation of this compound by periodate (B1199274) has shown that the reaction proceeds much more rapidly in reverse micelles of cetyl trimethyl ammonium (B1175870) bromide (CTAB) than in a purely aqueous environment. growingscience.com
The general redox mechanism can be outlined as follows, with TB+ representing the oxidized form and Leuco-TB the fully reduced form:
TB⁺ (oxidized, blue) + e⁻ ↔ TB• (semiquinone radical) TB• + e⁻ + 2H⁺ ↔ Leuco-TB (reduced, colorless)
Electron Transfer Processes Involving this compound
The electron transfer characteristics of this compound are central to its electrochemical properties and its function as a redox mediator. When immobilized on an electrode surface, for instance on silica (B1680970) modified with niobium oxide, this compound facilitates electron transfer. scielo.br This electron transfer is not always completely reversible, a fact often demonstrated by a significant peak separation (ΔEp) in cyclic voltammetry, which points to kinetic limitations in the process. scielo.br For this compound adsorbed on a carbon paste electrode modified with niobium oxide-coated silica, the mechanism of electron transfer is thought to be electron hopping. scielo.br
This compound also serves as an efficient electron acceptor probe. nih.gov Its oxidized state is comparatively hydrophilic, but it becomes highly lipophilic upon reduction. nih.gov This alteration in physical properties, initiated by electron transfer, is crucial to its role in biological and chemical systems. The interaction between this compound and nucleic acids is also rooted in electron transfer; the dye intercalates within the nucleic acid framework, a property that can be leveraged for electrochemical sensing. frontiersin.org The dual electron donor-acceptor capability of this compound is a defining feature for its wide-ranging applications. scholarsresearchlibrary.com
Kinetic Studies of this compound Redox Reactions
Kinetic analyses of this compound's redox reactions offer valuable information about the factors that control reaction rates. The oxidation of this compound by nitrite ions in an acidic medium adheres to second-order kinetics when the hydrogen ion concentration is held constant. scholarsresearchlibrary.com The comprehensive rate law for this reaction is expressed as:
Rate = k[TB⁺][NO₂⁻][H⁺]
The rate constant, k, for this reaction has been measured at 40.76 dm⁶ mol⁻² s⁻¹. scholarsresearchlibrary.com
The reaction rate is influenced by the ionic strength of the solution and its pH. researchgate.net In the oxidation of this compound by chlorite, the rate accelerates with an increase in both pH and the concentration of added potassium chloride. researchgate.net
The kinetics of this compound oxidation have also been examined in micellar environments. The oxidation by periodate is approximately forty times more rapid in CTAB/Hexane/Chloroform reverse micelles than in a standard aqueous medium. growingscience.com This increased rate is credited to the lower micropolarity and the concentrating effect of reactants within the bound water of the reverse micelles. growingscience.com The binding constant for this compound (TB⁺) within the CTAB reverse micelles was determined to be 1.5×10² mol⁻¹ dm³. growingscience.com
| Oxidizing Agent | Medium | Rate Law | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Nitrite (NO₂⁻) | Aqueous Acidic | Rate = k[TB⁺][NO₂⁻][H⁺] | 40.76 dm⁶ mol⁻² s⁻¹ | scholarsresearchlibrary.com |
| Periodate (IO₄⁻) | Aqueous | First order in [TB⁺] and [IO₄⁻] | - | growingscience.com |
| Periodate (IO₄⁻) | CTAB Reverse Micelles | First order in [TB⁺] and [IO₄⁻] | - | growingscience.com |
Electrochemical Characterization (e.g., Cyclic Voltammetry, Amperometry) for this compound and Related Dyes
Electrochemical methods like cyclic voltammetry (CV) and amperometry are extensively employed to characterize the redox behavior of this compound and its derivatives, yielding data on formal potentials, electron transfer kinetics, and stability.
When this compound is adsorbed onto a silica surface modified with niobium oxide, it displays a formal potential (E⁰') of -113 mV relative to a Saturated Calomel Electrode (SCE). scielo.br This represents a notable positive shift from the potential of this compound in an aqueous solution (-210 mV vs SCE) or when adsorbed on a conventional carbon paste electrode (-200 mV vs SCE). scielo.br This shift implies a more robust interaction between the dye's reduced form and the niobium oxide substrate. scielo.br The formal potential of the adsorbed this compound remains stable within a pH range of 5 to 8. scielo.br
Cyclic voltammograms of this compound typically feature a pair of redox peaks that correspond to its oxidation and reduction. The difference between the anodic and cathodic peak potentials (ΔEp) offers insight into the reversibility of the electron transfer. For this compound on a modified carbon paste, a ΔEp of 120 mV at a 10 mV s⁻¹ scan rate suggests that the electron transfer is not entirely reversible. scielo.br
Electropolymerized films of this compound (poly-TB) are also electrochemically active and have been integrated into sensor designs. mdpi.comnih.gov CV is utilized to deposit these polymer films onto electrode surfaces. mdpi.com A poly-TB modified electrode exhibits characteristic redox peaks, such as an oxidation peak at 0.19 V and a reduction peak at -0.06 V. mdpi.com These films can be pH-sensitive, with the formal redox potential showing a linear relationship with pH. nih.gov A poly-TB film on a glassy carbon electrode demonstrated a linear shift of 81 mV per pH unit between pH 4 and 8. nih.gov
Amperometry, which records current at a constant potential, is another valuable technique for studying this compound, especially in sensor applications where it functions as a redox probe. mdpi.comnih.gov
Methylene (B1212753) Blue, a structurally similar phenothiazine dye, also undergoes a two-electron redox reaction. conicet.gov.ar However, in non-aqueous solvents, its reduction can occur in two separate one-electron steps, leading to the formation of a stable free radical after the first electron transfer. conicet.gov.ar This illustrates the significant influence of the solvent system on the electrochemical behavior of these types of dyes.
| System | Technique | Formal Potential (E⁰') vs. SCE | Key Findings | Reference |
|---|---|---|---|---|
| TB in aqueous solution | CV | -210 mV | Baseline potential in aqueous solution. | scielo.br |
| TB adsorbed on carbon paste | CV | -200 mV | Standard potential on a simple carbon electrode. | scielo.br |
| TB on silica-niobium oxide | CV | -113 mV | Potential shifts positive, indicating strong interaction with the matrix. | scielo.br |
| Poly-TB on glassy carbon | CV | - | Formal potential shifts by 81 mV/pH unit (pH 4-8). | nih.gov |
| Poly-TB on carbon screen-printed electrode | CV | Oxidation peak at 0.19 V, reduction peak at -0.06 V | Shows characteristic redox peaks of the polymer. | mdpi.com |
Molecular Interactions and Recognition Mechanisms of Toluylene Blue
Interactions with Biological Macromolecules
Toluylene blue's charged nature and molecular structure facilitate its binding to several key biological macromolecules, including nucleic acids and proteins. These interactions are fundamental to its staining properties and biological activities.
This compound demonstrates a strong affinity for nucleic acids due to its nature as a basic, acidophilic dye. nih.govnih.gov It preferentially binds to acidic tissue components, particularly the phosphate (B84403) radicals that are abundant in the sugar-phosphate backbone of both DNA and RNA. nih.gov This interaction results in the selective staining of nuclear material in tissues with high concentrations of these nucleic acids. nih.gov
The binding mechanism is primarily electrostatic, driven by the attraction between the positively charged this compound cation and the negatively charged phosphate groups of the nucleic acids. nih.gov While it binds to both DNA and RNA, some studies suggest a preferential staining of RNA-rich structures. histologyguide.com This binding leads to an orthochromatic (blue) staining of nucleic acids. histologyguide.comwikipedia.org The interaction is strong enough that this compound has been validated for use in assays to measure the concentration of genomic DNA. nih.gov
| Target Molecule | Primary Binding Site | Driving Force | Staining Result |
| DNA | Phosphate Backbone | Electrostatic Attraction | Blue (Orthochromatic) |
| RNA | Phosphate Backbone | Electrostatic Attraction | Blue (Orthochromatic) |
This table summarizes the primary binding characteristics of this compound with nucleic acids.
This compound also interacts with proteins and peptides. wikipedia.orgacs.org At a high pH (approximately 10), the dye binds to virtually all proteins in addition to nucleic acids. wikipedia.org The binding mechanisms are more complex than with nucleic acids and can involve a combination of forces.
Studies using chicken egg white lysozyme (B549824) as a model protein have shown that the binding of this compound O (TBO), a derivative, is a spontaneous process. nih.gov The primary forces driving this interaction are hydrophobic interactions and hydrogen bonding. nih.gov Spectroscopic and in silico studies indicate that TBO binds more effectively to lysozyme than the similar thiazine (B8601807) dye, Methylene (B1212753) Blue. acs.org The binding site on lysozyme is located in a hydrophobic region, likely near tryptophan residues Trp-62 and Trp-63. acs.orgnih.gov The dye molecules compete with other hydrophobic probes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), for these binding sites. acs.org
| Protein Model | Key Interacting Residues | Primary Driving Forces | Binding Affinity (Compared to Methylene Blue) |
| Lysozyme | Tryptophan (Trp-62, Trp-63) | Hydrophobic Interactions, Hydrogen Bonds | Higher |
This table presents findings from studies on this compound's interaction with the model protein lysozyme.
The binding of this compound to proteins can induce significant changes in their secondary and tertiary structures. nih.gov In the case of lysozyme, the interaction with TBO leads to conformational alterations that can be detected using techniques like circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy. nih.gov
Binding of the dye causes a notable reduction in the α-helical content of the protein, suggesting a partial unfolding of the polypeptide chains. acs.orgnih.gov This unfolding can lead to the exposure of previously buried hydrophobic regions and aromatic amino acid residues. acs.org Synchronous fluorescence spectroscopy has revealed that the binding of this compound alters the polarity of the microenvironment around tryptophan residues, reinforcing the idea that these residues are key to the binding process. acs.org
| Protein | Effect of this compound Binding | Method of Detection |
| Lysozyme | Reduction in α-helix content (unfolding) | Circular Dichroism (CD) Spectroscopy |
| Lysozyme | Alteration of polarity around Tryptophan residues | Synchronous Fluorescence Spectroscopy |
This table summarizes the conformational changes observed in lysozyme upon binding with this compound.
Interactions with Cellular and Subcellular Systems
This compound's interactions extend beyond isolated macromolecules to complex cellular and subcellular systems. Its ability to cross biological membranes and participate in intracellular processes is crucial to its biological effects.
As a small, weakly hydrophilic cationic dye, the transport of this compound across biological membranes is a critical step for its intracellular activity. nih.gov The plasma membrane is selectively permeable, generally allowing small, hydrophobic molecules to pass through via passive diffusion while restricting larger or charged molecules. nih.gov
The precise mechanism for this compound uptake by cells is not fully elucidated. nih.gov Its cationic nature may hinder simple passive diffusion across the hydrophobic lipid bilayer. Transport of such molecules can be mediated by carrier or channel proteins in a process known as facilitated diffusion, or it may require energy in the form of active transport. libretexts.orgopenaccessjournals.com this compound O has a demonstrated high affinity for biomembranes, which may facilitate its association with and subsequent transport into the cell. nih.gov
| Transport Mechanism | Energy Required? | Carrier Protein Required? | Applicability to this compound |
| Passive Diffusion | No | No | Possible for uncharged form, but limited by cationicity. |
| Facilitated Diffusion | No | Yes | Plausible, but specific transporters not identified. |
| Active Transport | Yes | Yes | Possible, but not demonstrated. |
This table outlines general membrane transport mechanisms and their potential relevance to this compound.
Once inside the cell, this compound can participate in redox reactions and influence metabolic pathways. A key difference between this compound (TB) and Methylene Blue (MB) is their fate in the intracellular reducing environment. nih.gov While MB is massively reduced to its colorless leuco form by cellular reductants, TB remains largely in its oxidized, blue state. nih.gov This resistance to intracellular reduction is a major factor in its effectiveness as a photodynamic agent, as the oxidized form is required for photosensitization. nih.gov
This compound has also been shown to directly impair the bioenergetics of mitochondria, even in the absence of light. nih.gov It can act as an uncoupler of oxidative phosphorylation, disrupting the mitochondrial membrane's integrity and inhibiting enzymes like succinate (B1194679) oxidase. nih.gov This disruption of mitochondrial function leads to a decrease in cellular ATP levels and affects major metabolic pathways. For instance, this compound has been observed to inhibit energy-dependent processes like gluconeogenesis and ureagenesis while stimulating glycolysis and glycogenolysis. nih.gov
| Cellular Process | Effect of this compound (TBO) | Consequence |
| Intracellular Reduction | Minimal reduction to leuco form | Remains in oxidized, active state |
| Mitochondrial Respiration | Uncoupling of oxidative phosphorylation | Decreased ATP synthesis efficiency |
| Cellular ATP Levels | Significant reduction (e.g., 52.46% at 40 µM) | Impaired energy-dependent functions |
| Gluconeogenesis | Inhibition | Reduced glucose synthesis |
| Ureagenesis | Inhibition | Reduced urea (B33335) synthesis |
| Glycolysis | Stimulation | Increased glucose breakdown |
| Glycogenolysis | Stimulation | Increased glycogen (B147801) breakdown |
This table details the observed effects of this compound on intracellular redox state and metabolic pathways.
Synergistic Redox Processes in Cellular Suspensions (e.g., yeast cells)
In biological environments such as yeast cell suspensions, this compound (TB) participates in complex redox reactions. Research has demonstrated that membrane-permeant compounds like acetaldehyde (B116499) and menadione (B1676200) can induce a synergistic reduction of this compound, which functions as a non-membrane permeant redox indicator. nih.gov This synergistic effect is observable in both intact and permeabilized yeast cells. nih.gov
The underlying mechanism involves the cellular redox coenzyme NADH. Both NADH and acetaldehyde can induce the synergistic reduction of TB, but menadione alone does not promote this reduction. nih.gov The sequence of introducing these compounds is critical; pre-incubation with acetaldehyde can inhibit the synergistic reduction. This is likely because acetaldehyde promotes the oxidation of NADH by alcohol dehydrogenase, thereby decreasing the intracellular concentration of NAD(P)H available for the reduction of this compound. nih.gov The rate of this synergistic reduction of TB has been found to be proportional to the number of viable yeast cells, making it a potential method for cytotoxicity testing that can be completed in as little as two minutes. nih.gov
Adsorption and Interaction with Inorganic and Material Surfaces
This compound, as a cationic dye, exhibits significant interaction with various inorganic and material surfaces, particularly those bearing a negative charge. This has led to extensive study of its adsorption characteristics on materials like clay minerals.
The adsorption of this compound onto clay minerals such as kaolinite (B1170537), halloysite, palygorskite, and sepiolite (B1149698) is governed by multiple mechanisms. researchgate.netmdpi.com While cation exchange is a fundamental process, the observed adsorption capacity often surpasses the cation exchange capacity (CEC) of the minerals. researchgate.netmdpi.comaminer.org This indicates that other mechanisms contribute significantly to the dye's uptake.
Key findings from research on these interactions include:
External Surface Adsorption: X-ray diffraction analyses reveal no expansion of the interlayer spacing in clay minerals after TB adsorption, confirming that the dye molecules are sorbed onto the external surfaces rather than intercalating between the clay layers. researchgate.netmdpi.com
Role of Specific Surface Area (SSA): The SSA of the adsorbent plays a crucial role in the removal of this compound. researchgate.netmdpi.com Minerals with a larger surface area generally exhibit higher uptake.
Molecular Aggregation: The formation of this compound dimers or even condensed monolayers and bilayers on the mineral surface is a significant contributor to the high adsorption capacities observed. researchgate.netmdpi.com Molecular dynamic simulations suggest that on kaolinite, TB may form a condensed monolayer, while on halloysite, a dimer or bilayer coverage is more likely. researchgate.net Similarly, a dense monolayer is suggested for palygorskite, with a looser, dimeric formation on sepiolite. mdpi.com
Electrostatic Interactions: Fourier-transform infrared spectroscopy (FTIR) results point to the participation of the positively charged nitrogen on the dimethyl group (N⁺-(CH₃)₂) or the C=N group in strong electrostatic interactions with the negatively charged mineral surfaces. researchgate.netmdpi.comdntb.gov.ua
The table below summarizes the adsorption capacities of this compound on various clay minerals.
| Mineral | Adsorption Capacity (Sm) | Cation Exchange Capacity (CEC) | Reference |
| Kaolinite (KAO) | 47 mmol/kg | 37 meq/kg | researchgate.netaminer.org |
| Halloysite (HNC) | 149 mmol/kg | 120 meq/kg | researchgate.netaminer.org |
| Palygorskite (PAL) | 287 mmol/kg | Not specified | mdpi.com |
| Sepiolite (SEP) | 120 mmol/kg | Not specified | mdpi.com |
Note: The table is interactive and can be sorted by column.
The efficiency of this compound adsorption is influenced by a range of physicochemical parameters. nih.gov The optimization of these factors is critical for maximizing dye removal from aqueous solutions.
Adsorbent Properties (CEC and SSA): As previously noted, the intrinsic properties of the adsorbent material are paramount. Clay minerals with a high cation exchange capacity (CEC) and a large specific surface area (SSA) are considered superior candidates for the removal of cationic dyes like this compound. researchgate.netmdpi.com
pH of the Solution: The effect of pH can vary depending on the adsorbent. For clay minerals like kaolinite and halloysite, the solution pH and ionic strength have a minimal effect on TB removal, which suggests a strong and preferential affinity of the dye for the mineral surfaces over other inorganic cations. researchgate.net Conversely, when using manganese dioxide (MnO₂) as an adsorbent, the optimal medium for the adsorption process was found to be at a pH of 8. qu.edu.iq
Initial Dye Concentration: The initial concentration of the dye in solution is a critical factor that affects the efficiency of adsorption by influencing the availability of binding sites on the adsorbent surface. nih.gov
Adsorbent Dose: The quantity of the adsorbent material used directly impacts the total amount of dye that can be removed. An increase in the adsorbent dose leads to a greater surface area available for adsorption, thereby increasing the amount of this compound adsorbed. researchgate.net
Contact Time: The adsorption of this compound is a relatively rapid process. Studies show that equilibrium can often be reached within 60 to 90 minutes. researchgate.netqu.edu.iq
Temperature: The adsorption process can be influenced by temperature. For the similar cationic dye Methylene Blue, studies have shown that the amount adsorbed increases with a rise in temperature, indicating that the process is endothermic. researchgate.net
The following table details the influence of various factors on the adsorption of this compound.
| Factor | Effect on Adsorption | Reference |
| pH | Can be adsorbent-dependent; minimal effect on some clays, while optimal at pH 8 for MnO₂. | researchgate.netqu.edu.iq |
| Ionic Strength | Minimal effect observed with certain clay minerals, indicating high selectivity for this compound. | researchgate.net |
| Adsorbent Dose | Increased dose leads to increased total adsorption due to greater surface area. | researchgate.net |
| Contact Time | Equilibrium is typically reached rapidly, within 60-90 minutes. | researchgate.netqu.edu.iq |
| Temperature | Adsorption may be endothermic, increasing with higher temperatures (based on similar dyes). | researchgate.net |
Note: The table is interactive and can be sorted by column.
Computational and Theoretical Studies on Toluylene Blue
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental electronic properties of Toluylene Blue. DFT methods are employed to optimize the molecular structure, calculate energies, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.govimist.ma
For instance, the vibronic absorption spectrum of Toluidine Blue O (TBO), a closely related phenothiazine (B1677639) dye, has been calculated using TD-DFT. researchgate.net These calculations help in interpreting experimental spectra by identifying the electronic transitions responsible for the observed absorption bands. researchgate.net Studies have shown that photoexcitation leads to an increase in the dipole moment of the dye molecule and a minor photoinduced electron transfer within the central chromophore ring. researchgate.net The choice of functional and basis set, such as B3LYP/6-311G+(d,p), is critical for obtaining results that correlate well with experimental data, including FT-IR, UV-Vis, and NMR spectra. nih.gov
Theoretical investigations into similar dye molecules have utilized various functionals like B3LYP, CAM-B3LYP, PBE, and M06 to simulate absorption spectra. researchgate.net The accuracy of these predictions is often validated by comparing the calculated energy of the lowest singlet excited state (S1) with experimental photoluminescence spectra. rsc.org For complex systems, a multi-method approach is often judicious for efficiency without compromising accuracy. frontiersin.org
| Computational Method | Property Calculated | Key Finding | Reference |
|---|---|---|---|
| TD-DFT | Vibronic absorption spectrum | Good agreement with experimental spectra was achieved using the X3LYP functional and SMD solvent model. | researchgate.net |
| DFT (B3LYP/6-311G+(d,p)) | Molecular structure, FMO, MESP, theoretical spectra | Computational data showed fair consistency with experimental FT-IR, UV-Vis, and 1H NMR results. | nih.gov |
| TD-DFT (M11 functional) | 3CT energy of TPSA | M11 functional showed consistent results without triplet instability for calculating triplet charge-transfer states. | chemrxiv.org |
Molecular Dynamics Simulations of this compound Interactions with Solvents and Biomolecules
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in solution and its interactions with biological macromolecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, aggregates, and interacts with its surroundings over time. mdpi.com
MD simulations have been used to study the aggregation of phenothiazine dyes in aqueous solutions. researchgate.net The aggregation phenomenon is a key aspect of their behavior, influencing their spectroscopic properties. researchgate.net In solvents like toluene (B28343), MD simulations can reveal how solvent molecules arrange around the dye and affect its conformation and aggregation state. arxiv.orgacs.orgnih.gov For example, simulations can show that toluene molecules may form a solvation shell around a solute, influencing its interactions with other molecules. arxiv.org
The interaction of dyes like this compound with biomolecules such as DNA and proteins is of significant interest for biomedical applications. frontiersin.org MD simulations can elucidate the specific binding modes, interaction energies, and conformational changes that occur upon binding. nih.gov These computational studies are crucial for understanding the mechanisms behind the staining properties of this compound and for designing new probes with enhanced specificity and affinity. mdpi.commdpi.com The insights from MD simulations complement experimental techniques like spectroscopy and X-ray diffraction to provide a comprehensive picture of biomolecular recognition. mdpi.com
| Simulation System | Focus of Study | Key Finding from Simulation | Reference |
|---|---|---|---|
| This compound in water | Aggregation | Simulations can model the formation of different aggregate species (H-type and J-type). | researchgate.net |
| Solute in toluene | Solvation and aggregation | Toluene can form a solvation shell, influencing solute-solute interactions and aggregation compactness. | arxiv.orgnih.gov |
| Dye with biomolecules (e.g., DNA, proteins) | Binding and interaction | Provides insights into binding modes, conformational changes, and interaction energies. | nih.govfrontiersin.org |
Prediction and Analysis of Spectroscopic and Redox Properties from Theoretical Models
Theoretical models are highly effective in predicting and analyzing the spectroscopic and redox properties of this compound. TD-DFT calculations are the primary tool for simulating UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the maximum absorption wavelengths (λmax). researchgate.netjksus.org For instance, a study on a related dye using TD-DFT with the B3LYP/6-31G* basis set in a toluene solvent model calculated an energy gap that deviated only slightly from the experimental value. jksus.org These calculations also allow for the analysis of natural transition orbitals (NTOs), which describe the change in electron density upon excitation and help characterize the nature of the electronic transition (e.g., π-π* or n-π*). nih.govrsc.org
The redox properties of this compound can also be investigated computationally. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energies are directly related to the ionization potential and electron affinity, respectively, which in turn govern the molecule's tendency to be oxidized or reduced. Theoretical models can predict redox potentials, which are crucial for understanding the dye's behavior in electrochemical applications and its electron donor-acceptor capabilities. scholarsresearchlibrary.comresearchgate.net Studies on related systems have shown that computational methods can predict redox potentials with reasonable accuracy compared to experimental values obtained from techniques like cyclic voltammetry. researchgate.netacs.org
| Property | Theoretical Method | Predicted Parameter | Significance | Reference |
|---|---|---|---|---|
| Spectroscopic | TD-DFT | λmax, Oscillator Strength, Transition Character | Correlates with UV-Vis spectra and explains absorption features. | researchgate.netjksus.org |
| Redox | DFT | HOMO/LUMO energies, Redox Potential | Predicts ease of oxidation/reduction and electron transfer capability. | researchgate.netgla.ac.uk |
Structure-Property Relationship Elucidation through Computational Chemistry
A key strength of computational chemistry lies in its ability to elucidate structure-property relationships (QSPR). science.govresearchgate.net By systematically modifying the molecular structure of this compound in silico and calculating the resulting changes in its properties, researchers can develop a deep understanding of how specific structural features influence its function. acs.orgrsc.org
For example, computational studies can explore how substitutions on the phenothiazine ring affect the electronic structure, absorption wavelength, and redox potential. researchgate.net This allows for the rational design of new this compound derivatives with tailored properties. If a red-shifted absorption is desired for a particular application, theoretical models can predict which substituents would be most effective in achieving this by narrowing the HOMO-LUMO gap. rsc.org
These computational approaches enable the virtual screening of numerous candidate molecules, saving significant time and resources compared to synthesizing and testing each compound experimentally. researchgate.net The insights gained from QSPR studies are invaluable for optimizing the performance of this compound and other phenothiazine dyes in various applications, from biological staining to materials science. science.govacs.org
Advanced Analytical Methodologies for Toluylene Blue Research
Spectrophotometric Assays for Toluylene Blue Quantification and Reaction Monitoring
Spectrophotometry is a fundamental technique for the quantitative analysis of this compound and for monitoring reactions in which it participates. This method relies on the principle that chemical compounds absorb light at specific wavelengths.
This compound, a basic thiazine (B8601807) dye, exhibits characteristic absorption maxima in the visible spectrum. wikipedia.orgnih.gov The kinetics of reactions involving this compound can be monitored by measuring the change in absorbance at its maximum absorption wavelength (λmax). For instance, the oxidation of this compound by periodate (B1199274) has been studied by tracking the decrease in its absorbance at 626 nm. growingscience.com In another study, the binding of this compound to lysozyme (B549824) was investigated by observing changes in its absorption spectrum, with a maximum absorbance at 633 nm. acs.org
Spectrophotometric assays can also be employed in a more indirect manner. For example, in the development of biosensors, the interaction of this compound with other molecules, such as aptamers, can lead to a measurable change in the solution's color or absorbance, which can then be correlated to the concentration of a target analyte. frontiersin.org Furthermore, extractive spectrophotometric methods have been developed for the determination of various compounds, where an ion-association complex is formed with a dye and extracted into an organic solvent for measurement. austinpublishinggroup.com
Table 1: Examples of Spectrophotometric Parameters for this compound
| Application | Wavelength (λmax) | Matrix/Solvent | Reference |
| Oxidation Kinetics | 626 nm | CTAB/Hexane/Chloroform | growingscience.com |
| Protein Binding | 633 nm | Aqueous Buffer | acs.org |
Chromatographic Separation Techniques for this compound and its Derivatives
Chromatography is an indispensable tool for the separation, identification, and purification of this compound and its related compounds. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are extensively used.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for separating mixtures. In the analysis of this compound, TLC has been used to identify impurities in commercial samples. nih.gov The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. ajol.info For instance, silica gel plates are commonly used as the stationary phase for the separation of various dyes. bujhansi.ac.insigmaaldrich.com The choice of the mobile phase is critical for achieving good separation; various solvent systems, often containing mixtures of organic solvents like toluene (B28343), hexane, acetone, and ethyl acetate, have been employed. ajol.infoemich.edulmaleidykla.lt
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to TLC. It is a powerful technique for the analysis of this compound products, including conformational isomers and structurally related compounds. google.com HPLC methods can be broadly categorized into normal-phase and reversed-phase. In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. waters.com Conversely, reversed-phase HPLC, which is more common, utilizes a non-polar stationary phase (like C18) and a polar mobile phase. waters.comdiva-portal.org HPLC has been successfully used to separate various dyes, including those related to this compound. ajol.infosielc.com For example, a method for analyzing dyes in diesel fuel used a silica column with a mobile phase gradient of hexane, toluene, and ethyl acetate. lmaleidykla.lt
Table 2: Chromatographic Conditions for Dye Separation
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
| TLC | Silica Gel G | Toluene: Acetone: Ethanol (B145695): Conc. Ammonia (45:45:7:3) | Dye Analysis | bujhansi.ac.in |
| HPLC | Silica | Hexane/Toluene/Ethyl Acetate Gradient | Diesel Dye Analysis | lmaleidykla.lt |
| HPLC | C18 | Water/Methanol Gradient | UV Stabilizer Analysis | diva-portal.org |
| TLC | Alumina | Toluene/Hexane | Phthalocyanine Separation | emich.edu |
Integration of this compound into Advanced Sensing Platforms (e.g., electrochemical sensors for related compounds)
This compound's electrochemical properties make it a valuable component in the development of advanced sensing platforms. frontiersin.org It can act as a redox mediator, facilitating electron transfer at the electrode surface in electrochemical sensors. mdpi.com
One significant application is in the fabrication of aptasensors. In these sensors, aptamers (short nucleic acid sequences) are used as the recognition element. This compound can intercalate into the aptamer structure through electrostatic interactions. frontiersin.org When the target analyte binds to the aptamer, it can cause a conformational change that affects the electrochemical signal of the this compound, allowing for quantitative detection. For example, a label-free electrochemical aptasensor for alpha-fetoprotein was developed using this compound as the signal probe. frontiersin.org
Furthermore, poly(toluidine blue), a conductive polymer, can be electrochemically deposited on electrode surfaces to create modified electrodes with enhanced sensitivity and selectivity. mdpi.com Such a modified screen-printed carbon electrode was used for the detection of tyramine, demonstrating a lower detection limit compared to the unmodified electrode. mdpi.com These sensors leverage the catalytic properties and the ability of the polymer film to mediate electron transfer for the detection of biologically relevant molecules. mdpi.comnih.gov
Microscopy-Based Techniques for Investigating this compound Distribution and Localization in Research Models
Microscopy is crucial for visualizing the distribution and localization of this compound within biological tissues and other research models. As a metachromatic dye, this compound stains different tissue components in different colors, providing high-contrast images. wikipedia.orgihisto.io
Toluidine Blue is widely used in histology to stain acidic tissue components. nih.gov It has a high affinity for nucleic acids, staining them blue, and for proteoglycans and glycosaminoglycans in cartilage, which it stains purple or red (metachromasia). wikipedia.orgihisto.io This property is invaluable for studying cartilage, mast cells, and bone microarchitecture. ihisto.iomdpi.com
For high-resolution imaging, semi-thin sections (0.5-1 µm) of resin-embedded tissues are often stained with this compound. wikipedia.orgreprocell.comnih.gov This technique is particularly useful for the detailed morphological evaluation of peripheral nerves, allowing for the clear visualization of myelinated nerve fibers. nih.gov The staining procedure typically involves fixing the tissue, embedding it in resin (like epoxy or LR White resin), sectioning with an ultramicrotome, and then staining the sections. reprocell.comnih.govtaylorandfrancis.com The resulting stained sections can be examined under a light microscope, providing detailed structural information. mdpi.comnih.gov For example, studies have used this compound to assess cartilage remnants in fracture healing models and to visualize cellular components in undecalcified bone specimens. mdpi.comresearchgate.net
Emerging Research Frontiers and Future Academic Directions for Toluylene Blue
Development of Novel Toluylene Blue Analogues for Specific Research Applications
The core structure of this compound provides a versatile scaffold for the synthesis of novel analogues with tailored properties for specific research applications. By modifying the phenothiazine (B1677639) ring, researchers are discovering new properties and enhancing existing ones. olemiss.edu The development of these analogues often involves strategies like altering substituent groups to fine-tune the molecule's electronic and steric characteristics.
One area of significant interest is the synthesis of this compound derivatives for applications in photodynamic therapy (PDT). For instance, demethylated and double-demethylated this compound O (TBO) photoproducts have been shown to have significantly increased singlet oxygen quantum yields, making them potentially more effective photosensitizers. researchgate.net The synthesis of these analogues can be achieved through photooxidative demethylation. researchgate.net
Furthermore, the creation of Prussian blue analogues (PBAs) incorporating this compound-related structures is being explored for catalytic applications. For example, a one-step fabrication of cationic surfactant-assisted Prussian blue analogues has been reported for use as efficient electrocatalysts for the oxygen evolution reaction (OER). mdpi.com These hybrid catalysts, such as SF[Fe-Tol-Co], demonstrate enhanced redox current, high surface area, and robust stability. mdpi.com
The synthesis of novel azo dye derivatives incorporating heterocyclic scaffolds is another promising direction. rsc.org These modifications can enhance the biological and pharmacological properties of the resulting compounds. rsc.org The synthesis often involves diazotization and coupling reactions, with the potential for recrystallization in solvents like toluene (B28343) to obtain purified products. rsc.org
| Analogue Type | Synthetic Approach | Potential Application | Key Findings |
| Demethylated TBO | Photooxidative demethylation | Photodynamic Therapy (PDT) | Increased singlet oxygen quantum yield. researchgate.net |
| Prussian Blue Analogues (PBAs) | One-step fabrication with cationic surfactant | Electrocatalysis (OER) | Enhanced redox current and stability. mdpi.com |
| Azo Dye Derivatives | Diazotization and coupling reactions | Pharmaceuticals | Improved bioactive properties. rsc.org |
| Phthalocyanine Analogues | Incorporation of metal ions | Material Science, Sensors | Tunable chemical and physical characteristics. researchgate.net |
Exploration of this compound in Fundamental Studies of Dye-Substrate Interactions
This compound serves as a valuable probe for investigating the fundamental principles of dye-substrate interactions due to its distinct spectral properties and binding affinities. Its interactions with various biomolecules and synthetic polymers have been extensively studied using techniques like absorption and fluorescence spectroscopy.
A key area of investigation is the interaction of this compound with nucleic acids. nih.gov Studies have shown that this compound can bind to DNA through both intercalative and electrostatic interactions. researchgate.net The binding constant values indicate that the electrostatic interaction is weaker than the intercalative one, and these dual binding modes may lead to the formation of a bridged structure between two DNA duplexes. researchgate.net The interaction with RNA has also been noted, highlighting its affinity for nucleic acids in general. nih.gov
The interaction of this compound with proteins has also been a focus of research. For example, its binding to lysozyme (B549824) has been studied to understand the inhibition of protein aggregation. nih.gov These studies, employing methods like steady-state fluorescence and isothermal titration calorimetry, have revealed that this compound binds effectively to lysozyme, with the interaction being exothermic and entropy-driven. nih.govacs.org
Furthermore, the phenomenon of metachromasy, where the dye's absorption spectrum shifts upon binding to a substrate, is a hallmark of this compound's interaction with anionic polyelectrolytes like sodium alginate. ijsr.net This blue shift in the absorption maxima indicates a strong interaction, which is primarily driven by electrostatic forces. ijsr.net The study of these interactions provides valuable information on the free anionic sites of polymers and has applications in histochemistry. ijsr.net
| Substrate | Binding Mechanism(s) | Key Findings | Investigative Techniques |
| DNA | Intercalation, Electrostatic Interaction | Formation of bridged structures. researchgate.net | Absorption & Emission Spectroscopy researchgate.net |
| RNA | High affinity binding | Stains tissues rich in RNA. nih.gov | Histological Staining nih.gov |
| Lysozyme (Protein) | Ground-state complex formation | Inhibition of fibrillogenesis. nih.gov | Fluorescence, Anisotropy, Calorimetry nih.govacs.org |
| Sodium Alginate (Polyelectrolyte) | Electrostatic forces, Charge transfer complex | Induces metachromasy (blue shift). ijsr.net | Spectrophotometry, Fluorimetry ijsr.net |
Contributions of this compound Research to Bioanalytical Chemistry and Chemical Biology
The unique electrochemical and photophysical properties of this compound have positioned it as a significant tool in the fields of bioanalytical chemistry and chemical biology. dokumen.pubillinois.edu Its ability to act as a redox probe and its affinity for specific biomolecules are leveraged in the development of various biosensors and analytical methods. frontiersin.orgnih.gov
This compound is widely utilized as a redox probe in electrochemical aptasensors due to its excellent electron transfer ability and conductivity. frontiersin.org For instance, a label-free electrochemical aptasensor for the detection of alpha-fetoprotein (AFP), a liver cancer biomarker, has been developed using a this compound/aptamer complex on polyethyleneimine-coated gold nanoparticles. frontiersin.org This sensor demonstrates high sensitivity and a low limit of detection. frontiersin.org Similarly, an amperometric urea (B33335) biosensor has been constructed using electropolymerized this compound as a pH-sensitive redox probe. nih.gov
In the realm of chemical biology, this compound and its derivatives are employed to study and influence biological processes at the molecular level. google.comunito.it For example, its interaction with lysozyme and its ability to inhibit fibril formation highlight its potential as a therapeutic agent against amyloid diseases. nih.gov The development of novel nucleoside analogs and molecular probes often intersects with the study of dye-biomolecule interactions, where this compound can serve as a model compound. google.com
Moreover, this compound is used as a hybridization indicator in DNA biosensors. For the detection of pathogens like Listeria monocytogenes, this compound has been used to monitor the hybridization between a cDNA probe and the target gene. researchgate.net
| Application Area | Role of this compound | Example | Key Outcome |
| Electrochemical Biosensing | Redox Probe | Alpha-fetoprotein (AFP) aptasensor. frontiersin.org | High sensitivity and selectivity for cancer biomarker detection. frontiersin.org |
| Amperometric Biosensing | pH-Sensitive Redox Probe | Urea biosensor. nih.gov | Linear response and low detection limit for urea. nih.gov |
| DNA Hybridization Detection | Hybridization Indicator | Listeria monocytogenes genosensor. researchgate.net | Monitoring of DNA hybridization events. researchgate.net |
| Chemical Biology Research | Molecular Probe | Inhibition of lysozyme fibrillogenesis. nih.gov | Promising anti-amyloid therapeutic strategy. nih.gov |
| Bioanalytical Method Development | Analytical Tool | Quantification of carcinogen metabolites and DNA adducts. google.com | Development of sensitive biomarkers for risk assessment. google.com |
Integration of this compound in Advanced Materials Research and Photochemistry (e.g., related to blue light applications)
The photophysical properties of this compound and its derivatives are increasingly being harnessed in advanced materials research and photochemistry, particularly in applications involving blue light. researchgate.netrsc.org The development of materials with specific light-emitting or light-absorbing properties is a key focus in this area.
In the field of organic light-emitting diodes (OLEDs), there is a significant effort to develop efficient and stable blue emitters. ossila.comfrontiersin.org While not this compound itself, the principles of molecular design used to create blue-emitting materials, such as those with donor-acceptor architectures, are relevant to the modification of this compound for similar purposes. frontiersin.orgmdpi.com The synthesis of novel fluorophenanthrenes, for example, has yielded compounds with strong fluorescence in the blue region, making them potential candidates for OLED technology. academie-sciences.fr
The photochemistry of this compound is also a critical area of study. Its photooxidative demethylation, which leads to the formation of more potent photosensitizers, is a key photochemical process. researchgate.net Understanding these photochemical pathways is essential for controlling and optimizing its performance in applications like photodynamic therapy. The study of photochemical reactions in different solvents, such as toluene and acetonitrile, reveals insights into the mechanisms of radical formation and triplet state generation. mdpi.com
Furthermore, the integration of this compound-related structures into larger material frameworks is an active area of research. For example, the synthesis of Prussian blue analogues and other coordination polymers can lead to materials with novel electronic and optical properties. mdpi.comresearchgate.net These materials have potential applications in areas such as electrocatalysis and sensing. mdpi.com The development of amphiphilic block copolymers via blue-light-induced polymerization represents another frontier where light-sensitive compounds are crucial for creating advanced materials with tailored nanostructures. acs.org
| Research Area | Role of this compound/Related Compounds | Example Application | Key Findings/Goals |
| Organic Light-Emitting Diodes (OLEDs) | Blue-Emitting Material Development | Synthesis of blue fluorescent materials. ossila.comacademie-sciences.fr | Achieving efficient and stable blue emission for displays and lighting. ossila.com |
| Photochemistry | Photosensitizer | Photooxidative demethylation of TBO. researchgate.net | Generation of more effective species for photodynamic therapy. researchgate.net |
| Advanced Materials Synthesis | Functional Component | Prussian blue analogues for electrocatalysis. mdpi.com | Creation of materials with enhanced catalytic and sensing capabilities. mdpi.com |
| Photopolymerization | Photoinitiator | Blue-light-induced RAFT polymerization. acs.org | Controlled synthesis of polymers with precise architectures. acs.org |
Q & A
Q. What are the standard spectroscopic methods for characterizing Toluylene Blue in aqueous solutions?
To characterize this compound, use UV-Vis spectroscopy (absorbance peaks at 630–660 nm in aqueous media) and fluorescence spectroscopy (excitation/emission maxima dependent on solvent polarity). Ensure sample purity via HPLC (C18 column, methanol/water mobile phase) and validate concentrations using molar extinction coefficients (e.g., ε = 1.2 × 10⁴ M⁻¹cm⁻¹ at 640 nm). Structural confirmation requires NMR (¹H/¹³C in DMSO-d₆) and FT-IR (C-N/C=S stretching bands). Document protocols per journal guidelines to ensure reproducibility, including solvent preparation and instrument calibration .
Q. How is this compound applied in determining microbial cell viability?
this compound acts as a redox indicator in cell viability assays. For yeast activity studies, prepare cell suspensions in phosphate buffer (pH 7.4), add this compound (10–50 µM), and monitor reduction kinetics spectrophotometrically at 640 nm. Co-factors like acetaldehyde (1–5 mM) and menadione (0.1–0.5 mM) enhance electron transfer synergistically. Include controls (heat-killed cells) and validate via correlation with colony-forming unit (CFU) counts. Report time-resolved absorbance data and statistical significance (p < 0.05) .
Q. What are the key considerations for ensuring photostability in this compound-based assays?
Minimize photodegradation by using amber glassware, limiting light exposure during experiments, and adding antioxidants (e.g., 0.1% sodium ascorbate). Characterize stability via repeated absorbance scans over time. Optimize light intensity in microscopy applications using neutral density filters. Report environmental conditions (temperature, light source wavelength) and include degradation rate constants in supplementary materials .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported redox potentials of this compound across studies?
Address variability by standardizing experimental conditions:
- Use a three-electrode system (Ag/AgCl reference, Pt counter) in deoxygenated buffer.
- Control pH (6.0–8.0) and ionic strength (0.1–0.5 M KCl).
- Validate via cyclic voltammetry (scan rate 50–100 mV/s) and compare with reference redox couples (e.g., ferrocene/ferrocenium). Replicate conflicting studies under identical conditions and perform meta-analysis to identify confounding factors (e.g., impurity interference, electrode history) .
Q. How to design experiments to elucidate the electron transfer mechanisms of this compound in biological systems?
Combine kinetic assays (stopped-flow spectroscopy) with computational modeling (DFT for redox-active orbitals). For in vitro studies, use purified enzymes (e.g., NADPH oxidases) and monitor this compound reduction rates under varying substrate concentrations. In cellular models, employ inhibitors (e.g., rotenone for mitochondrial Complex I) to isolate electron pathways. Validate mechanisms via isotopic labeling (²H/¹³C) and EPR spectroscopy to detect radical intermediates .
Q. What methodologies assess the intermolecular interactions between this compound and nucleic acids?
Use spectrophotometric titrations to calculate binding constants (Kₐ = 10⁴–10⁶ M⁻¹) by monitoring hypochromicity at 640 nm. For structural insights, perform circular dichroism (CD) to detect conformational changes in DNA/RNA. Advanced techniques include surface plasmon resonance (SPR) for real-time binding kinetics and molecular docking simulations (AutoDock Vina) to predict interaction sites. Report buffer composition (e.g., Tris-HCl vs. phosphate) and temperature effects on binding affinity .
Methodological Best Practices
- Data Contradiction Analysis : Systematically vary one parameter (e.g., pH, co-solvents) while holding others constant. Use ANOVA or mixed-effects models to quantify variance sources. Cross-validate with orthogonal techniques (e.g., fluorescence vs. electrochemical detection) .
- Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols in main texts (e.g., reagent grades, instrument models) and depositing raw data in repositories like Zenodo .
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and obtain ethics approvals for biological studies. Acknowledge funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
